
N'-(2-bromo-4,6-difluorophenyl)oxamide
Description
N'-(2-Bromo-4,6-difluorophenyl)oxamide is a substituted oxamide derivative characterized by a central oxamide backbone (-NH-CO-CO-NH-) with a 2-bromo-4,6-difluorophenyl substituent. The bromine and fluorine atoms introduce significant steric and electronic effects, influencing its physicochemical properties and reactivity.
Oxamides are known for their planar amide groups and hydrogen-bonding capabilities, which contribute to high melting points and low solubility in nonpolar solvents . Substitutions on the phenyl ring, such as bromine and fluorine, enhance electronegativity and may increase stability against hydrolysis or photodegradation, making such derivatives relevant in agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2O2/c9-4-1-3(10)2-5(11)6(4)13-8(15)7(12)14/h1-2H,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVQOOWBARKXJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)C(=O)N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-bromo-4,6-difluorophenyl)oxamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with ethanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N'-(2-bromo-4,6-difluorophenyl)oxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
N'-(2-bromo-4,6-difluorophenyl)oxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N'-(2-bromo-4,6-difluorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in biological activity and function .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Oxamide (Unsubstituted)
- Properties : Decomposes near 419°C, very low water solubility .
- Key Differences : The bromo-difluorophenyl derivative likely has a lower melting point due to reduced hydrogen-bonding capacity compared to unsubstituted oxamide. The electron-withdrawing Br and F groups may alter electron delocalization in the amide backbone, affecting reactivity .
N,N'-Dialkyl Oxamides (e.g., N,N'-Dimethyloxamide)
- Structure : Alkyl groups replace hydrogen on both amide nitrogens.
- Properties : Melting points ~150°C, soluble in polar solvents like DMSO .
- 118 g/mol for oxamide), which could reduce volatility compared to alkyl derivatives .
N-(2-Bromo-4,6-difluorophenyl)phosphoranecarbothioamide
- Structure : Contains a thiourea (-CS-NH-) and phosphorane group instead of oxamide.
- Properties : Molecular weight 452.25 g/mol; likely higher lipophilicity due to sulfur and phosphorus .
- The absence of phosphorus in the target compound may reduce metal-coordination capabilities .
Physicochemical Properties
Melting Points and Solubility
The bromo-difluorophenyl group balances steric bulk and polarity, likely resulting in intermediate solubility between unsubstituted oxamide and alkyl derivatives.
Spectroscopic Features
- NMR : Fluorine substituents would produce distinct ¹⁹F-NMR signals (e.g., δ −107 to −109 ppm in related compounds ).
- IR : Expected C=O stretches near 1668 cm⁻¹, similar to thiourea analogs, but with additional N-H stretches at ~3300 cm⁻¹ .
Reactivity and Functional Comparisons
- Hydrolysis Stability : Fluorine’s electronegativity may stabilize the amide bond against hydrolysis compared to alkyl-substituted oxamides .
- Agricultural Applications : Unlike unsubstituted oxamide (used as a slow-release fertilizer ), the bromo-difluorophenyl derivative’s bioactivity might align more with herbicides or fungicides due to halogenated aromatic moieties .
Excited-State Properties
Oxamides exhibit UV absorption bands at 180–310 nm, influenced by substituents . The bromo-difluorophenyl group is expected to redshift absorption due to conjugation with the aromatic ring, similar to parabanic acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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